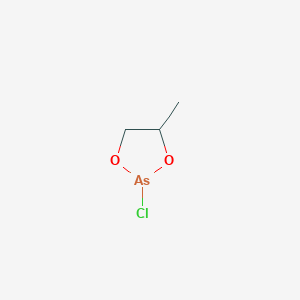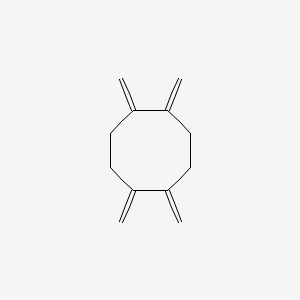
1,2,5,6-Tetramethylidenecyclooctane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,5,6-Tetramethylidenecyclooctane is an organic compound characterized by a cyclooctane ring with four methylene groups attached at the 1, 2, 5, and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,5,6-Tetramethylidenecyclooctane can be synthesized through a two-step process starting from 1,2-dimethylenecyclobutane . The first step involves the formation of an intermediate compound, which is then subjected to specific reaction conditions to yield the final product. The reaction conditions typically include the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in significant quantities.
Chemical Reactions Analysis
Types of Reactions: 1,2,5,6-Tetramethylidenecyclooctane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxygenated derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) is often employed.
Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions to achieve substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution with halogens can produce halogenated derivatives.
Scientific Research Applications
1,2,5,6-Tetramethylidenecyclooctane has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Research into the biological activity of the compound and its derivatives can lead to the development of new pharmaceuticals.
Industry: The compound’s unique structural properties make it useful in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,2,5,6-Tetramethylidenecyclooctane exerts its effects involves interactions with specific molecular targets and pathways The compound’s structure allows it to participate in various chemical reactions, influencing biological processes at the molecular level
Comparison with Similar Compounds
1,2,5,6-Tetrabromocyclooctane: A brominated derivative with different chemical properties and applications.
1,4,5,8-Tetrasubstituted Cycloocta-1,3,5,7-tetraene: Another compound with a similar ring structure but different substitution pattern.
Uniqueness: 1,2,5,6-Tetramethylidenecyclooctane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
27567-69-7 |
|---|---|
Molecular Formula |
C12H16 |
Molecular Weight |
160.25 g/mol |
IUPAC Name |
1,2,5,6-tetramethylidenecyclooctane |
InChI |
InChI=1S/C12H16/c1-9-5-6-11(3)12(4)8-7-10(9)2/h1-8H2 |
InChI Key |
UXSIURAEVKQTGU-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CCC(=C)C(=C)CCC1=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



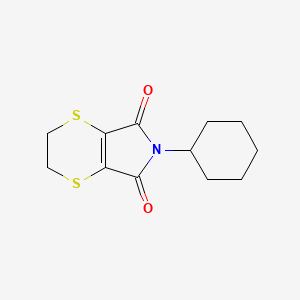
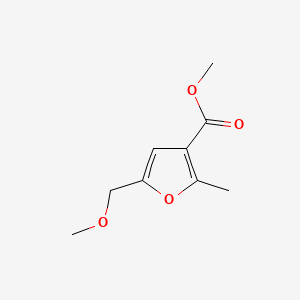
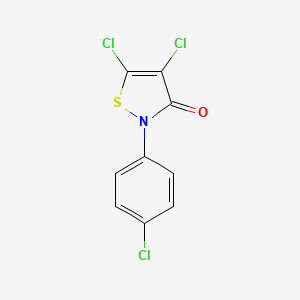
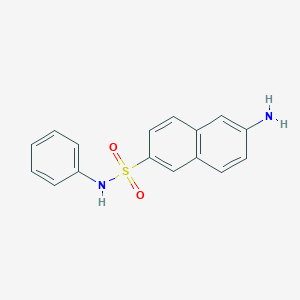
![4-[3-(Tert-butylamino)-2-hydroxypropoxy]benzamide](/img/structure/B14686907.png)
![6-[4-(1,2,3-Benzotriazin-4-ylamino)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14686915.png)

![Cyclopentyl [4-(ethanesulfonyl)phenyl]carbamate](/img/structure/B14686935.png)
![Phosphonium, [[4-(dimethylamino)phenyl]methyl]triphenyl-, bromide](/img/structure/B14686936.png)
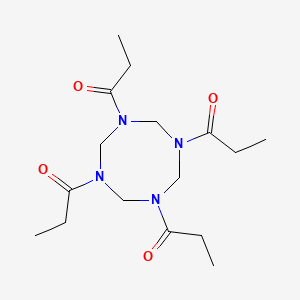
![7,11-diazoniatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaene;diiodide](/img/structure/B14686961.png)

